

Preclinical Pharmacology of Uzansertib (INCB053914): A Technical Overview

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Compound of Interest

Compound Name: Uzansertib

Cat. No.: B608087

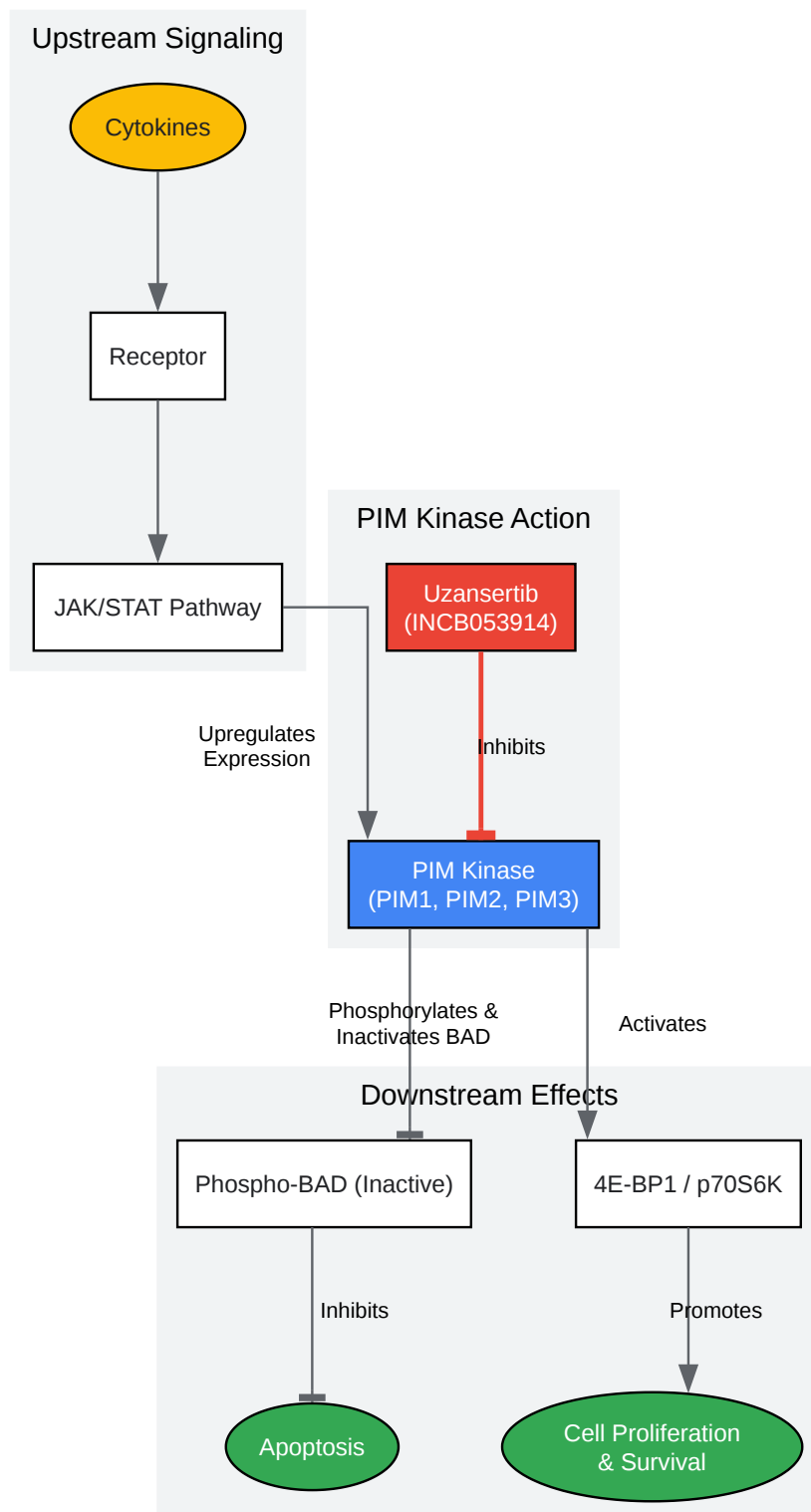
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Introduction: **Uzansertib**, also known as INCB053914, is an orally available, small molecule, ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell proliferation and survival.[1][2] These kinases are frequently overexpressed in various cancers, particularly hematologic malignancies, making them a compelling target for therapeutic intervention.[1] This technical guide summarizes the preclinical pharmacology of **Uzansertib**, detailing its mechanism of action, in vitro and in vivo activity in cancer models, and the experimental protocols used for its evaluation.

Mechanism of Action

Uzansertib potently and selectively binds to the ATP-binding site of PIM kinases, preventing the phosphorylation of their downstream substrates.[1][3] PIM kinases are constitutively active and do not require activating phosphorylation. Their activity is primarily regulated at the level of protein expression, which can be stimulated by pathways such as JAK/STAT.[4] By inhibiting PIM kinases, **Uzansertib** disrupts critical signaling pathways involved in cell cycle progression and apoptosis. Key downstream targets of PIM kinases that are affected by **Uzansertib** include the Bcl-2-associated death promoter protein (BAD), which leads to the promotion of apoptosis, and components of the protein synthesis machinery like 4E-BP1 and p70S6K/S6.[5][6][7]

Uzansertib Mechanism of Action

[Click to download full resolution via product page](#)**Caption:** PIM kinase signaling pathway and inhibition by **Uzansertib**.

In Vitro Pharmacology

The in vitro activity of **Uzansertib** has been characterized through biochemical assays to determine its potency against PIM kinase isoforms and cell-based assays to assess its anti-proliferative effects and target engagement in various cancer cell lines.

Biochemical Potency and Selectivity

Uzansertib is a highly potent inhibitor of PIM1 and PIM3, with a lower potency for PIM2.[\[3\]](#)[\[5\]](#) It demonstrates significant selectivity for PIM kinases over a broad panel of other kinases.[\[3\]](#)[\[8\]](#)

Target	IC ₅₀ (nM)	Reference(s)
PIM1	0.24	[3] [5] [6] [8]
PIM2	30	[3] [5] [6] [8]
PIM3	0.12	[3] [5] [6] [8]
RSK2	7100	[3] [8]
IC ₅₀ : Half maximal inhibitory concentration.		

Anti-proliferative Activity

Uzansertib demonstrates broad anti-proliferative activity as a single agent across a variety of hematologic tumor cell lines.[\[5\]](#)[\[6\]](#)

Cancer Type	Cell Lines	GI ₅₀ Range (nM)	Reference(s)
Hematologic Malignancies	AML, MM, DLBCL, MCL, T-ALL	13.2 - 230	[5] [6]
GI ₅₀ : Half maximal growth inhibition concentration. AML: Acute Myeloid Leukemia; MM: Multiple Myeloma; DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; T-ALL: T-cell Acute Lymphoblastic Leukemia.			

Cellular Target Engagement

The inhibitory effect of **Uzansertib** on PIM kinase activity within cancer cells was confirmed by measuring the phosphorylation status of downstream substrates, most notably BAD.[\[5\]](#)[\[6\]](#)

Cell Line (Cancer Type)	Target	IC ₅₀ (nM)	Reference(s)
MOLM-16 (AML)	Phospho-BAD	4	[5] [6]
KMS-12-BM (MM)	Phospho-BAD	27	[5] [6]

In Vivo Pharmacology

The anti-tumor efficacy of **Uzansertib** was evaluated in murine xenograft models of human hematologic cancers. These studies confirmed that the potent in vitro activity translates to significant in vivo anti-tumor effects.

Antitumor Efficacy in Xenograft Models

Oral administration of **Uzansertib** resulted in dose-dependent tumor growth inhibition in both AML and MM xenograft models.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Model	Dosing Regimen	Effect	Pharmacodynamic Marker (Tumor)	PD Marker IC ₅₀ (nM)	Reference(s)
MOLM-16 (AML)	25-100 mg/kg, PO, BID	Dose-dependent tumor growth inhibition	Phospho-BAD	70	[5] [6]
KMS-12-BM (MM)	25-100 mg/kg, PO, BID	Dose-dependent tumor growth inhibition	Phospho-BAD	145	[5] [6]

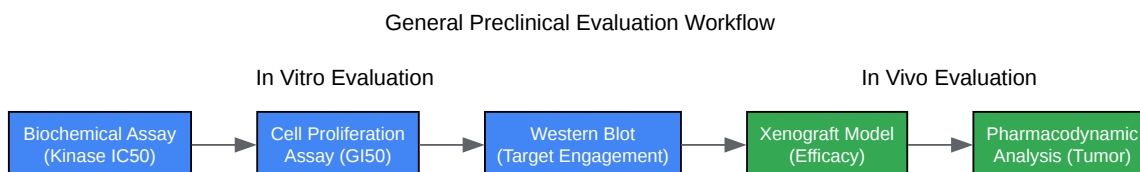
PO: Per os
(by mouth);
BID: Bis in
die (twice a
day); PD:
Pharmacodyn
amic.

Combination Studies

Preclinical investigations have shown that **Uzansertib** can act synergistically or additively with other anti-cancer agents. In vivo, combining **Uzansertib** with selective PI3Kδ inhibitors, selective JAK1 or JAK1/2 inhibitors, or the chemotherapeutic agent cytarabine resulted in enhanced inhibition of tumor growth.[\[7\]](#) This suggests that co-targeting parallel or downstream signaling pathways can be an effective therapeutic strategy.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the preclinical pharmacology of **Uzansertib**.



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